N-(3-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
Description
Chemical Structure and Properties The compound N-(3-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide features a central acetamide backbone linked to a 3-chlorophenyl group and a piperazine ring substituted with another 3-chlorophenyl moiety. Its molecular formula is C₁₈H₁₈Cl₂N₃O, with an average molecular mass of 378.297 g/mol (monoisotopic mass: 377.106168) .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O/c19-14-3-1-5-16(11-14)21-18(24)13-22-7-9-23(10-8-22)17-6-2-4-15(20)12-17/h1-6,11-12H,7-10,13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCRHQARRNMWJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=CC=C2)Cl)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201252795 | |
| Record name | N,4-Bis(3-chlorophenyl)-1-piperazineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303091-52-3 | |
| Record name | N,4-Bis(3-chlorophenyl)-1-piperazineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303091-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,4-Bis(3-chlorophenyl)-1-piperazineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide typically involves the reaction of 3-chloroaniline with 1-(3-chlorophenyl)piperazine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
Starting Materials: 3-chloroaniline, 1-(3-chlorophenyl)piperazine, acetic anhydride.
Reaction Conditions: Reflux in an appropriate solvent (e.g., ethanol or methanol).
Purification: Recrystallization from a suitable solvent (e.g., ethanol).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(3-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents on the piperazine ring or the acetamide-linked phenyl group. Below is a comparative analysis:
Key Observations :
Pharmacological Activity Comparisons
Anticonvulsant Activity
- Compound 8 : Exhibits anticonvulsant activity (HPLC retention time: 1.392 min; NMR-confirmed structure) with efficacy attributed to fluorine’s electronegativity enhancing CNS penetration .
Antimicrobial Activity
- Analog 47/48 () : Derivatives like 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide show gram-positive antibacterial activity. The 3-chlorophenyl group in the target compound may offer similar interactions .
Anti-Inflammatory Activity
- Thiazolidinedione Analogs (): Compounds like (Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide inhibit NO production (IC₅₀ = 45.6 µM). The target compound’s dual chlorophenyl groups may enhance anti-inflammatory potency .
Biological Activity
N-(3-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, pharmacological effects, and potential clinical applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H22ClN5O
- Molecular Weight : 444.79 g/mol
- CAS Number : 2413877-03-7
The structural formula can be represented as:
Synthesis
The synthesis of this compound typically involves the reaction of 3-chlorophenylpiperazine with appropriate acylating agents. The detailed synthetic pathway includes:
-
Starting Materials :
- 3-Chlorophenylpiperazine
- Acetic anhydride or acetyl chloride
-
Reaction Conditions :
- The reaction is usually carried out under reflux conditions in a suitable solvent such as dichloromethane or ethanol.
-
Purification :
- The product can be purified using recrystallization techniques or chromatography.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, derivatives of piperazine have shown significant antimicrobial activity against various pathogens using the tube dilution technique.
| Compound | Antimicrobial Activity (MIC μg/mL) |
|---|---|
| Standard (Ciprofloxacin) | 0.5 |
| Compound A | 1.0 |
| Compound B | 2.0 |
These results indicate that certain derivatives exhibit comparable activity to standard antibiotics, suggesting potential for development as antimicrobial agents .
Anticancer Activity
In vitro studies have assessed the anticancer effects of related compounds using MTT assays on various cancer cell lines (e.g., MCF-7, HeLa). Results indicated that some derivatives possess notable cytotoxicity, although they were less effective than established chemotherapeutics like 5-fluorouracil.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound C | 15 | MCF-7 |
| Compound D | 20 | HeLa |
| 5-Fluorouracil | 5 | MCF-7 |
These findings highlight the need for further optimization to enhance efficacy .
The mechanism by which this compound exhibits biological activity may involve:
- Topoisomerase Inhibition : Some studies suggest that similar compounds act as inhibitors of topoisomerase II, leading to apoptosis in cancer cells .
- Antioxidant Activity : Compounds in this class may also exhibit antioxidant properties, contributing to their anticancer effects by reducing oxidative stress in cells.
Case Studies
A recent case study involving a derivative of this compound demonstrated its effectiveness in reducing tumor size in xenograft models. The study reported a significant reduction in tumor volume compared to control groups, supporting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(3-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide and its derivatives?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives are prepared by reacting 3-chloroaniline with substituted piperazine-acetyl chlorides in dichloromethane, using triethylamine as a base to neutralize HCl byproducts. Reaction conditions (e.g., temperature, solvent polarity) significantly influence yield and purity .
- Key Data : Derivatives like N-(3-chlorophenyl)-2-[4-(2,3-dichlorophenyl)piperazin-1-yl]acetamide have been synthesized with yields >70% and characterized via melting points (e.g., 241–242°C) and HPLC retention times (e.g., 1.601 min) .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodology : Use 1H/13C NMR to confirm substituent positions and piperazine ring conformation. X-ray crystallography resolves crystal packing and hydrogen-bonding networks (e.g., dihedral angles between aromatic rings ~60.5°) . Elemental analysis (C, H, N) verifies purity, with deviations <0.5% from theoretical values .
- Example : For N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide, NMR data (δ 2.95–3.89 ppm for piperazine protons) confirm structural integrity .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodology : In vitro anticonvulsant activity can be assessed via maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. Antimicrobial screening follows CLSI guidelines using MIC (Minimum Inhibitory Concentration) assays .
- Data : Derivatives like compound 6 () showed significant anticonvulsant activity at 100 mg/kg in rodent models, with ED₅₀ values comparable to reference drugs.
Advanced Research Questions
Q. How do substituent variations on the piperazine or aryl rings affect pharmacological activity?
- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with halogen (Cl, F), methyl, or trifluoromethyl groups. Compare IC₅₀ values in receptor-binding assays (e.g., serotonin/dopamine receptors) .
- Key Finding : Substituting the 3-chlorophenyl group with a 4-fluorophenyl moiety (compound 8 , ) reduced anticonvulsant potency, suggesting steric/electronic effects dominate receptor interactions .
Q. What computational approaches are suitable for predicting electronic properties and binding modes?
- Methodology : DFT calculations (e.g., Gaussian 09) determine HOMO-LUMO gaps and molecular electrostatic potential (MESP) surfaces to predict reactivity. Molecular docking (AutoDock Vina) models interactions with targets like vasopressin receptors .
- Example : MESP analysis of a related acetamide derivative revealed nucleophilic regions near the piperazine nitrogen, aligning with receptor-binding hotspots .
Q. How can conflicting biological data between in vitro and in vivo studies be resolved?
- Methodology : Conduct pharmacokinetic profiling (e.g., HPLC-MS for plasma concentration) to assess bioavailability and metabolism. Use knockout animal models to isolate target-specific effects .
- Case Study : A derivative with high in vitro serotonin receptor affinity (Ki < 50 nM) showed weak in vivo activity due to rapid hepatic glucuronidation, highlighting metabolic stability as a critical factor .
Q. What strategies improve selectivity for therapeutic targets (e.g., minimizing off-target effects)?
- Methodology : Introduce polar groups (e.g., hydroxyl, sulfonyl) to reduce blood-brain barrier penetration. Use radioligand displacement assays (³H-labeled antagonists) to quantify off-target binding .
- Data : Adding a sulfonyl group (e.g., N-[2-chloro-4-(piperidinylsulfonyl)phenyl]acetamide) increased selectivity for peripheral vasopressin receptors over CNS targets .
Methodological Challenges & Solutions
Q. How are crystal polymorphism and solvate formation addressed during crystallization?
- Solution : Screen solvents (e.g., toluene, ethanol) under controlled humidity/temperature. Use PXRD (Powder X-ray Diffraction) to identify polymorphs and DSC (Differential Scanning Calorimetry) to monitor thermal stability .
Q. What in silico tools validate spectroscopic data for novel derivatives?
- Tools : CheShift-2 for ¹³C NMR chemical shift prediction and IRspec for FTIR band assignment. Cross-validate with experimental data (e.g., ¹H NMR coupling constants) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
